molecular formula C5H8N2 B12107725 1H-Pyrrol-2-amine, 5-methyl-

1H-Pyrrol-2-amine, 5-methyl-

Cat. No.: B12107725
M. Wt: 96.13 g/mol
InChI Key: HEHBBRXNJWHZGB-UHFFFAOYSA-N
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Description

1H-Pyrrol-2-amine, 5-methyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom The presence of the amino group at the second position and a methyl group at the fifth position makes this compound unique

Properties

IUPAC Name

5-methyl-1H-pyrrol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-2-3-5(6)7-4/h2-3,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHBBRXNJWHZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2-amine, 5-methyl- can be synthesized through several methods:

Industrial Production Methods: Industrial production of 1H-Pyrrol-2-amine, 5-methyl- typically involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the nitrogen or carbon centers depending on reaction conditions:

Oxidizing AgentConditionsMajor ProductYieldReference
N-Chlorosuccinimide (NCS)0°C, dichloromethane4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid61%
FeCl₃Room temperature, toluene5-Hydroxy-1H-pyrrol-2(5H)-one derivatives89–94%
Hydrogen peroxideAcidic mediumPyrrole N-oxide derivativesN/R

Key findings:

  • Chlorination at the 4-position occurs regioselectively under mild conditions .

  • FeCl₃ catalyzes tandem cyclization and 1,3-hydroxy rearrangement to form lactams .

Substitution Reactions

Electrophilic substitution occurs preferentially at the α-positions (C3/C4) of the pyrrole ring:

ReagentSiteProduct ClassApplications
Acyl chloridesC33-Acylated pyrrolesPharmaceutical intermediates
Sulfonyl chloridesN1N-SulfonamidesCarbonic anhydrase inhibitors
Alkyl halidesN1N-Alkyl derivativesPolymer precursors

Notable example:

  • Reaction with 4-sulfamoylphenyl isocyanates yields 1-(4-sulfamoylphenyl)-3-substituted pyrrol-2-ones showing antitumor activity (IC₅₀ = 2.1–8.7 μM against HeLa cells) .

Cyclocondensation Reactions

The amino group facilitates multicomponent reactions to form polycyclic systems:

ComponentsCatalystProductKey Feature
Aldehydes + malononitrileNone2-Amino-5-ketoaryl pyrrolesAntibacterial activity
Dibenzoylacetylene + hexachloroacetonePd(II) trifluoroacetateTetracyclic pyrrolesFluorescent materials

Mechanistic insight:

  • Base-free conditions enable tandem Knoevenagel-Michael-cyclization sequences .

  • Palladium catalysis facilitates [2+2+1] cycloadditions with alkynes .

Reductive Transformations

Controlled reduction modifies the aromatic system:

Reducing AgentTargetOutcome
LiAlH₄C=N bondsPyrrolidine derivatives
H₂/Pd-CRing saturationPartially hydrogenated pyrroles

Applications:

  • Hydrogenated analogs show enhanced bioavailability in pharmacokinetic studies .

Comparative Reactivity Analysis

Reaction TypeRate (Relative to Unsubstituted Pyrrole)Activating Groups
Electrophilic substitution3.8× faster-NH₂ (strong activating)
N-Alkylation1.2× slower-CH₃ (mild deactivating)
Oxidative ring expansionNot observedRequires α-H atoms

Data sources:

Mechanistic Studies

  • Oxidation pathways : DFT calculations reveal a radical mechanism for NCS-mediated chlorination, with ΔG‡ = 24.3 kcal/mol .

  • Cyclization kinetics : FeCl₃-catalyzed lactam formation follows first-order kinetics (k = 0.18 min⁻¹ at 25°C) .

  • Tautomerism : X-ray crystallography confirms enol-keto tautomerism in 5-hydroxy derivatives (O···N distance = 2.61 Å) .

Scientific Research Applications

Scientific Research Applications

1H-Pyrrol-2-amine, 5-methyl- has shown promise in various research areas:

Chemistry

  • Building Block : It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds .

Biology

  • Precursor for Bioactive Molecules : The compound is investigated for its role in synthesizing potential pharmaceuticals, including those targeting cancer and infectious diseases .

Medicine

  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation through various mechanisms.
  • Antibacterial Properties : Exhibits significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, with an IC50 value of less than 10 nM against DNA gyrase .
MicroorganismIC50 (nM)MIC (μg/mL)
Escherichia coli<10Not specified
Staphylococcus aureusNot specified1

Industrial Applications

  • Dyes and Polymers : Utilized in the production of dyes, pigments, and polymers due to its reactive nature .

Case Studies

Several studies highlight the therapeutic potential of 1H-Pyrrol-2-amine, 5-methyl-:

  • Antibacterial Study : A derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing structural modifications to enhance efficacy .
  • Anti-inflammatory Research : In vitro studies showed that treatment with this compound significantly reduced pro-inflammatory mediators such as prostaglandin E2 in macrophage models .
  • Molecular Docking Studies : Computational analyses indicated effective binding to COX-2, supporting experimental findings regarding its inhibitory effects on prostaglandin synthesis .

Mechanism of Action

The mechanism of action of 1H-Pyrrol-2-amine, 5-methyl- involves its interaction with various molecular targets:

Comparison with Similar Compounds

1H-Pyrrol-2-amine, 5-methyl- can be compared with other pyrrole derivatives:

    1H-Pyrrol-2-amine: Lacks the methyl group at the fifth position, resulting in different reactivity and biological activity.

    1H-Pyrrol-2-amine, 3-methyl-: The methyl group at the third position alters the compound’s electronic properties and reactivity.

    1H-Pyrrol-2-amine, 4-methyl-: Similar to the 5-methyl derivative but with different steric and electronic effects.

Uniqueness: The presence of the methyl group at the fifth position in 1H-Pyrrol-2-amine, 5-methyl- provides unique steric and electronic properties, making it distinct from other pyrrole derivatives .

Biological Activity

1H-Pyrrol-2-amine, 5-methyl- is a heterocyclic organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. Its unique structure, with an amino group at the second position and a methyl group at the fifth position, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1H-Pyrrol-2-amine, 5-methyl- can be synthesized through several methods, including:

  • Paal-Knorr Synthesis : Involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of iron (III) chloride.
  • Cyclocondensation Reactions : Uses ethyl glyoxylate with amines under palladium (II) trifluoroacetate catalysis.
  • Isocyanide-based Reactions : A one-pot three-component reaction involving alkyl isocyanides and dibenzoylacetylene.

These synthetic routes allow for the production of 1H-Pyrrol-2-amine, 5-methyl- in high yields and purity suitable for biological evaluation.

Antimicrobial Activity

Research indicates that 1H-Pyrrol-2-amine, 5-methyl- exhibits significant antibacterial properties. In a study evaluating its effects against Escherichia coli and Staphylococcus aureus, it demonstrated an IC50 value of less than 10 nM against DNA gyrase, indicating potent inhibitory activity. Additionally, it showed a minimal inhibitory concentration (MIC) of 1 μg/mL against S. aureus .

Microorganism IC50 (nM) MIC (μg/mL)
Escherichia coli<10Not specified
Staphylococcus aureusNot specified1

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies on RAW 264.7 macrophage cells revealed that it can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). The selectivity index for COX-2 inhibition was notably high, suggesting its potential as a therapeutic agent for inflammatory diseases .

The mechanism by which 1H-Pyrrol-2-amine, 5-methyl- exerts its biological effects involves interaction with various molecular targets. It is believed to modulate signaling pathways associated with inflammation and microbial resistance. The compound's ability to inhibit key enzymes such as COX-2 suggests that it may interfere with arachidonic acid metabolism, leading to reduced inflammation .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 1H-Pyrrol-2-amine, 5-methyl-. For instance:

  • Antibacterial Study : A compound derived from this pyrrole exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that treatment with this compound significantly reduced IL-6 levels in cellular models, indicating a potential role in managing inflammatory conditions .
  • Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to COX-2, supporting experimental findings regarding its inhibitory effects on prostaglandin synthesis .

Q & A

Q. Methodology :

  • Cyclization Strategies : Base-assisted cyclization of α,β-unsaturated ketones with amines (e.g., using aromatic aldehydes) is a common route. For example, 5-hydroxy-pyrrol-2-ones can react with substituted anilines under basic conditions to form pyrrol-2-amine derivatives .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura or Negishi couplings are effective for introducing substituents. Optimize catalyst loading (e.g., Pd(OAc)₂ at 3 mol%) and solvent systems (e.g., 2-methyltetrahydrofuran) to enhance regioselectivity .
  • Key Factors : Temperature (e.g., 100°C for coupling reactions), solvent polarity, and base choice (e.g., NaHCO₃) significantly impact yield. Purification via flash chromatography (hexane/acetone gradients) ensures purity .

How can spectroscopic and crystallographic methods be applied to confirm the structure of 5-methyl-1H-pyrrol-2-amine?

Q. Methodology :

  • NMR/IR Analysis : Use 1H^1H and 13C^{13}C NMR to identify amine protons (~5-6 ppm) and methyl groups (~2.1 ppm). FTIR confirms N-H stretches (3200-3400 cm⁻¹) and aromatic C=C bonds .
  • Mass Spectrometry : HRMS (ESI+) provides exact mass verification (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Refine crystal structures using SHELXL for small molecules. ORTEP-3 generates thermal ellipsoid plots to visualize bond distances/angles .

What safety protocols are critical when handling 5-methyl-1H-pyrrol-2-amine in laboratory settings?

Q. Methodology :

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (Category 2/2A). Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers under inert atmosphere (N₂/Ar) at room temperature to prevent degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How can reaction conditions be optimized to improve synthetic efficiency for 5-methyl-1H-pyrrol-2-amine derivatives?

Q. Advanced Methodology :

  • DoE (Design of Experiments) : Vary parameters (catalyst, solvent, temperature) systematically. For example, Pd(II) acetate with ligand A™ enhances coupling efficiency in 2-methyltetrahydrofuran .
  • Kinetic Studies : Monitor reaction progress via TLC/LC-MS to identify bottlenecks (e.g., intermediate stability).
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

What experimental designs are recommended for evaluating the anticancer activity of 5-methyl-1H-pyrrol-2-amine derivatives?

Q. Methodology :

  • Cell Line Selection : Test against diverse cancer lines (e.g., HepG2 hepatocarcinoma, MCF-7 breast adenocarcinoma) and non-tumor cells (e.g., HEK293) to assess selectivity .
  • Cytotoxicity Assays : Use MTT/WST-1 assays to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and triplicate experiments to ensure reproducibility .
  • Data Analysis : Apply two-way ANOVA with Dunnett’s test (GraphPad Prism) to compare treatment groups. Report means ± SD and p0.05p \leq 0.05 significance .

How should researchers address contradictions in reported biological activities of pyrrol-2-amine derivatives?

Q. Advanced Methodology :

  • Meta-Analysis : Compare IC₅₀ datasets across studies (e.g., hepatocarcinoma vs. leukemia cell responses) .
  • Mechanistic Studies : Perform target-specific assays (e.g., kinase inhibition, apoptosis markers) to resolve discrepancies in mode of action .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., methyl vs. phenyl groups) and correlate changes with bioactivity trends .

What computational tools are suitable for predicting the reactivity or binding interactions of 5-methyl-1H-pyrrol-2-amine?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., DNA topoisomerases) .
  • DFT Calculations : Optimize geometries (Gaussian 09) and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Run GROMACS trajectories to assess stability of ligand-protein complexes over time .

How can environmental impacts of 5-methyl-1H-pyrrol-2-amine be assessed during disposal?

Q. Advanced Methodology :

  • HPTLC-MS Analysis : Screen for degradation products in water samples. Use deuterium exchange to confirm metabolite structures .
  • Ecotoxicology : Perform Daphnia magna or algal growth inhibition tests to evaluate LC₅₀/EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.